Methyl 2-cyclobutyloxazole-4-carboxylate
Description
Methyl 2-cyclobutyloxazole-4-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a cyclobutyl group at position 2 and a methyl ester moiety at position 4. The oxazole core (C₃H₃NO) is aromatic, with one oxygen and one nitrogen atom contributing to its electronic properties. This compound is of interest in medicinal and materials chemistry due to the tunable electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-cyclobutyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)7-5-13-8(10-7)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
FUGNPECSLPTTQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclobutyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced oxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-cyclobutyloxazole-4-carboxylate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its oxazole ring contributes to biological activity, making it a candidate for drug design.
Case Study: Antimicrobial Activity
In a study examining various oxazole derivatives, this compound exhibited significant antimicrobial properties against gram-positive and gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell walls, leading to cell lysis.
| Compound | Activity Against Bacteria |
|---|---|
| This compound | Gram-positive: Staphylococcus aureus Gram-negative: Escherichia coli |
| Control (Standard Antibiotic) | Higher efficacy |
Agricultural Chemistry
This compound is also being explored for its applications in agriculture, specifically as a potential pesticide or herbicide. Its structural features allow it to interact with biological systems in plants.
Case Study: Herbicidal Properties
Research has shown that this compound can inhibit the growth of certain weeds without affecting crop yield. Field trials demonstrated a reduction in weed biomass by up to 70% when applied at optimal concentrations.
| Application Rate (g/ha) | Weed Biomass Reduction (%) |
|---|---|
| 50 | 40 |
| 100 | 70 |
| Control | 0 |
Material Science
In material science, this compound is being studied for its potential use in polymer synthesis. Its ability to form stable complexes with metal ions opens avenues for developing new materials with enhanced properties.
Case Study: Polymer Composite Development
A recent study focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability. The resulting composites showed increased tensile strength by approximately 30% compared to traditional polymers.
| Composite Type | Tensile Strength (MPa) |
|---|---|
| Standard Polymer | 20 |
| Polymer with Additive | 26 |
Mechanism of Action
The mechanism of action of methyl 2-cyclobutyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed bioactivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Molecular Weight : The cyclobutyl derivative’s higher molecular weight (~195.1 vs. 175.5 for the chloro analog) stems from the C₄H₇ group replacing Cl .
Solubility : The cyclobutyl group’s hydrophobicity likely reduces water solubility compared to the chloro analog, aligning with trends for alkyl vs. halogen substituents .
Thermal Stability : Cyclobutyl’s ring strain may lower thermal stability relative to the chloro compound, which benefits from resonance stabilization .
Biological Activity
Methyl 2-cyclobutyloxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to an oxazole ring, contributing to its unique steric and electronic properties. The molecular formula is , with a molecular weight of approximately 171.18 g/mol. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds within the oxazole class exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| This compound | 25 | Escherichia coli |
Studies have shown that modifications in the oxazole structure can lead to enhanced antimicrobial activity, suggesting that the cyclobutyl substituent plays a role in this enhancement .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), revealed that this compound exhibits cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| HCT-116 | 10 | Cell cycle arrest |
The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as a therapeutic agent .
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound has shown promise in other areas:
- Anti-inflammatory: Exhibits potential in reducing inflammation markers.
- Antioxidant: Demonstrates ability to scavenge free radicals.
- Anticonvulsant: Preliminary studies suggest effectiveness in seizure models.
Case Studies
- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial activity of several oxazole derivatives, including this compound, against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups .
- Cytotoxicity Evaluation: Research involving human cancer cell lines assessed the cytotoxic effects of this compound. The findings showed a dose-dependent response with significant apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
